5-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
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Overview
Description
5-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide is a synthetic organic compound It belongs to the class of benzamides and contains a thiadiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions.
Attachment of the Benzamide Group: The synthesized thiadiazole is then reacted with 5-chloro-2-methoxybenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
5-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2,2-dimethylpropyl)-2-methylbenzamide
- 5-(3-chloro-2,2-dimethylpropyl)-2-methyl-1,3-thiazole
Uniqueness
5-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide is unique due to the presence of both the thiadiazole ring and the methoxybenzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-15(2,3)8-12-18-19-14(22-12)17-13(20)10-7-9(16)5-6-11(10)21-4/h5-7H,8H2,1-4H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHLYAORIYKCGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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